S-n-Butylisothiourea

Description

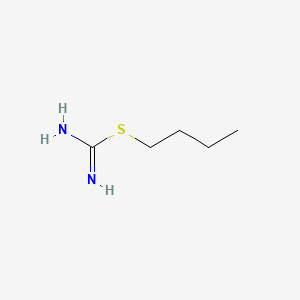

S-n-Butylisothiourea is a thiourea derivative characterized by a butyl group attached to the sulfur atom of the isothiourea moiety. These analogs are synthesized via acylation reactions using alkyl chlorides, as demonstrated in the general procedure from Molecules (2013) . Key physicochemical properties, such as melting points, optical rotation, and spectroscopic data (NMR, MS), are critical for characterizing such compounds. For instance, compound 5a exhibits a melting point of 180–182°C and a specific rotation ([α]D = +4.5°), which are indicative of its crystalline purity and stereochemical configuration .

Properties

CAS No. |

2986-22-3 |

|---|---|

Molecular Formula |

C5H12N2S |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

butyl carbamimidothioate |

InChI |

InChI=1S/C5H12N2S/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H3,6,7) |

InChI Key |

BPMPPVUBRPXMNX-UHFFFAOYSA-N |

SMILES |

CCCCSC(=N)N |

Canonical SMILES |

CCCCSC(=N)N |

Other CAS No. |

2986-22-3 |

Synonyms |

S-n-butylisothiourea S-n-butylisothiourea monohydrobromide S-n-butylisothiourea monohydroiodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Yield Trends : The synthesis yield decreases slightly with longer alkyl chains (e.g., 51.0% for C4 vs. 45.4% for C5 and C7), suggesting steric or solubility challenges during acylation .

Melting Points : Shorter chains (C4, C5) exhibit higher melting points (180–176°C) compared to C6 and C7 (142–144°C), likely due to reduced molecular symmetry and weaker crystal lattice interactions in longer alkyl derivatives .

Optical Rotation : The specific rotation ([α]D) peaks at +6.4° for the C6 derivative (5c), indicating conformational preferences influenced by chain length and sulfonamide stereochemistry .

Spectroscopic Signatures : All compounds show characteristic NH proton signals near δ 10.2–10.3 ppm, confirming the amide functionality. Terminal CH₃ groups resonate near δ 0.8–0.9 ppm, with splitting patterns reflecting chain flexibility .

Functional Group Impact

While this compound contains an isothiourea group (N–C(=S)–N), compounds 5a–5d feature sulfonamide-linked amides (N–S(=O)₂–C=O). This difference affects:

- Reactivity : Isothioureas are more nucleophilic due to the sulfur atom’s lone pairs, whereas sulfonamides are stabilized by resonance.

- Biological Activity : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while isothioureas may exhibit distinct pharmacological profiles .

Thermodynamic and Kinetic Stability

The lower melting points of longer-chain analogs (5c, 5d) suggest reduced thermodynamic stability compared to 5a and 5b. This aligns with trends in alkyl chain flexibility, where longer chains introduce entropic penalties during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.